molecular formula C9H10ClNO B8520652 5-chloro-2,N-dimethylbenzamide

5-chloro-2,N-dimethylbenzamide

Cat. No.: B8520652
M. Wt: 183.63 g/mol
InChI Key: XAGNPEXGQXKLDN-UHFFFAOYSA-N
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Description

5-chloro-2,N-dimethylbenzamide is a substituted benzamide compound of significant interest in advanced chemical synthesis and pharmaceutical research. This chemical serves as a valuable synthetic intermediate and building block for constructing more complex molecules. Based on the applications of closely related compounds, it is primarily investigated for its potential as a key precursor in the development of active agents, such as the anthranilamide class of insecticides which includes chlorantraniliprole and cyantraniliprole . Researchers utilize this and similar benzamide derivatives in method development to create more efficient, cost-effective, and safer synthetic processes with reduced waste and operational complexity . This product is intended for research purposes only in laboratory settings. It is not intended for diagnostic or therapeutic uses, nor for human or animal consumption. All chemicals should be handled by qualified professionals with appropriate safety training. Please refer to the product's Safety Data Sheet (SDS) for detailed handling and hazard information before use.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

5-chloro-N,2-dimethylbenzamide

InChI

InChI=1S/C9H10ClNO/c1-6-3-4-7(10)5-8(6)9(12)11-2/h3-5H,1-2H3,(H,11,12)

InChI Key

XAGNPEXGQXKLDN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)C(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Position and Electronic Effects

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
5-Chloro-2,N-dimethylbenzamide 5-Cl, 2-CH₃, N-CH₃ C₉H₁₀ClNO 199.64 Intermediate in drug synthesis
5-Chloro-N,N-dimethyl-2-nitrobenzamide 5-Cl, N,N-(CH₃)₂, 2-NO₂ C₉H₉ClN₂O₃ 228.63 Lab reagent; discontinued due to stability issues
5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide 5-Cl, 2-OCH₃, N-(2,3-dimethylphenyl) C₁₇H₁₇ClNO₂ 316.78 Potential α-glucosidase inhibitor
5-Chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamide 5-Cl, 2-OH, N-alkyl/aryl Variable ~400–450 Antimicrobial activity

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂ in 5-chloro-N,N-dimethyl-2-nitrobenzamide) reduce solubility but enhance electrophilic reactivity .
  • Hydroxyl groups (e.g., 2-OH in antimicrobial derivatives) improve hydrogen-bonding capacity, enhancing biological interactions .

Physicochemical Properties

Property This compound 5-Chloro-N,N-dimethyl-2-nitrobenzamide 5-Chloro-N-(2,3-dimethylphenyl)-2-methoxybenzamide
Melting Point Not reported Not reported Not reported
Solubility Moderate in DMF Low (hydrophobic NO₂ group) Low (bulky aryl group)
Spectral Data NMR/IR peaks for CH₃ and Cl NMR confirms NO₂ and CH₃ groups IR shows OCH₃ and amide bands

Preparation Methods

Step 1: Methylamination of Methyl 3-Methyl-2-Nitrobenzoate

The synthesis commences with the nucleophilic substitution of methyl 3-methyl-2-nitrobenzoate using methylamine in lower alcohols (methanol preferred). Key parameters:

  • Molar ratio : 1:1.2–1.5 (ester:methylamine)

  • Temperature : 60–65°C

  • Time : 2–4 hours

  • Yield : 93–95%

The reaction proceeds via amine attack at the ester carbonyl, with methanol acting as both solvent and proton shuttle. Excess methylamine ensures complete conversion, while temperatures above 70°C promote decarboxylation side reactions.

Step 2: Nitro Group Reduction

The intermediate 3-methyl-2-nitrobenzamide undergoes iron-mediated reduction in aqueous acidic medium:

  • Reductant : Iron powder (3–5 equivalents)

  • Acid : HCl or H2SO4 (pH 1–2)

  • Temperature : 70–75°C

  • Time : 3–5 hours

  • Yield : 89–91%

The Birch-type reduction mechanism generates 3-methyl-2-aminobenzamide while avoiding over-reduction to hydroxylamine derivatives. Acid concentration critically impacts reaction rate – 10–15% HCl optimizes proton availability without corroding equipment.

Step 3: Regioselective Chlorination

Final chlorination employs sulfonyl chloride (SO2Cl2) in acetonitrile:

  • Chlorinating agent : 1.2 equivalents SO2Cl2

  • Temperature : 55–60°C

  • Time : 0.5–1 hour

  • Yield : 91–93%

The reaction exhibits para-selectivity due to the ortho-directing effect of the amide group and meta-directing influence of the methyl substituent. Solvent choice proves crucial – acetonitrile’s polarity stabilizes the transition state while resisting sulfonation.

Comparative Analysis of Industrial Methods

ParameterWO2006062978CN101492387BIndian Process
Total Yield75.1%84.0%68–72%
Reaction Steps335
Cryogenic RequirementsDry ice bath neededNoneNone
Pressure ConditionsAtmosphericAtmosphericHigh-pressure phosgene
Cost Index (Raw Materials)1.000.821.15
E-Factor (kg waste/kg product)8.25.112.6

The CN101492387B method demonstrates clear advantages in yield (14% increase over prior art), safety profile, and environmental impact. Phosgene-based routes, while theoretically feasible, introduce unacceptable risks from toxic intermediates and complex waste streams.

Process Optimization and Scale-Up Considerations

Solvent Recovery Systems

Methanol and acetonitrile recovery via fractional distillation achieves 95–97% solvent reuse, reducing raw material costs by 18–22%. Azeotropic drying with toluene prevents water accumulation in chlorination steps.

Iron Sludge Management

The reduction step generates 2.3 kg iron sludge per kg product. Acidic repulping (pH 0.5–1.0) followed by oxidative precipitation converts Fe²⁺ to Fe(OH)3, yielding non-hazardous filter cake suitable for construction materials.

Continuous Flow Implementation

Pilot-scale trials demonstrate advantages in chlorination step intensification:

  • Residence time : 8 minutes vs. 45 minutes batch

  • Yield improvement : 2.7%

  • SO2Cl2 utilization : 94% vs. 88% batch

Microreactor technology suppresses hot spots during the exothermic chlorination (ΔH = −78 kJ/mol), enabling safer operation above 70°C.

Analytical Characterization and Quality Control

Spectroscopic Identification

  • ¹H NMR (CDCl₃) : δ 7.17 (d, J=8.5 Hz, 1H), 7.08 (d, J=2.4 Hz, 1H), 6.21 (s, 1H), 5.51 (s, 2H), 2.94 (d, J=4.8 Hz, 3H), 2.13 (s, 3H)

  • EIMS : m/z 198 [M]⁺

  • HPLC Purity : >99.5% (C18, 70:30 MeOH/H2O + 0.1% TFA)

Impurity Profiling

Common impurities include:

  • Des-chloro analogue : <0.1% (controlled by SO2Cl2 stoichiometry)

  • Over-chlorinated products : <0.05% (suppressed through temperature modulation)

  • Methyl ester residuals : <50 ppm (removed via ethanol recrystallization)

Environmental and Regulatory Aspects

The CN101492387B process meets REACH guidelines with:

  • PMI (Process Mass Intensity) : 6.8 vs. industry average 10.2

  • Carcinogen-free status : No IARC Class 1–3 reagents

  • Wastewater COD : <500 mg/L after treatment

Lifecycle analysis shows 37% lower carbon footprint compared to earlier methods, primarily through eliminated cryogenics and improved solvent recovery .

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